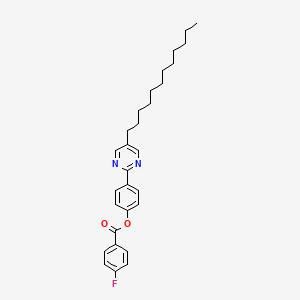
4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate is an organic compound with a complex structure that includes a pyrimidine ring substituted with a dodecyl chain and a phenyl ring substituted with a fluorobenzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The specific conditions for this reaction can vary, but it generally requires mild temperatures and can be performed in various solvents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of products depending on the nature of the substituent.
Aplicaciones Científicas De Investigación
4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in studies of cellular processes and interactions due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-(Pyridin-2-YL)pyrimidin-2-YL)phenyl 4-fluorobenzoate: This compound has a similar structure but with a pyridinyl group instead of a dodecyl chain.
Dihydrocholesteryl 4-fluorobenzoate: This compound is similar in that it contains a fluorobenzoate group, but it has a different core structure.
Uniqueness
4-(5-Dodecylpyrimidin-2-YL)phenyl 4-fluorobenzoate is unique due to the presence of both a long dodecyl chain and a fluorobenzoate group. This combination of structural features imparts specific chemical and physical properties that can be advantageous in various applications, such as enhancing solubility, stability, and interaction with biological targets.
Propiedades
Número CAS |
139907-15-6 |
|---|---|
Fórmula molecular |
C29H35FN2O2 |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
[4-(5-dodecylpyrimidin-2-yl)phenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C29H35FN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-23-21-31-28(32-22-23)24-15-19-27(20-16-24)34-29(33)25-13-17-26(30)18-14-25/h13-22H,2-12H2,1H3 |
Clave InChI |
MWYZFEUMOQKFSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)
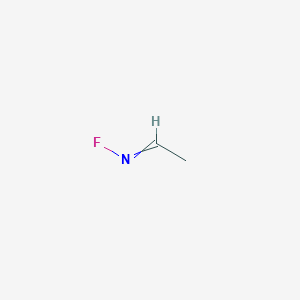
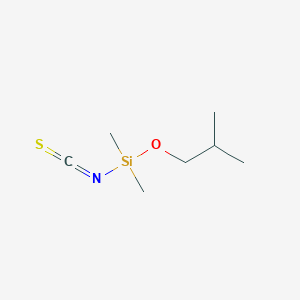
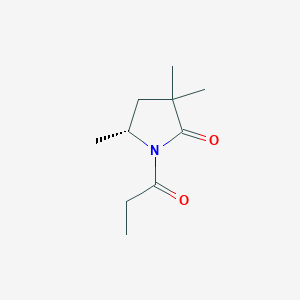
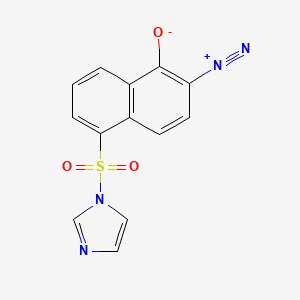
![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
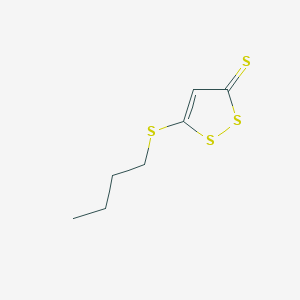
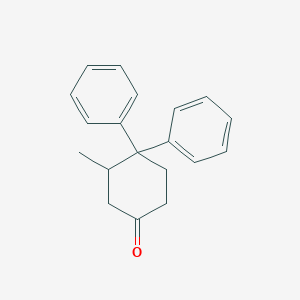
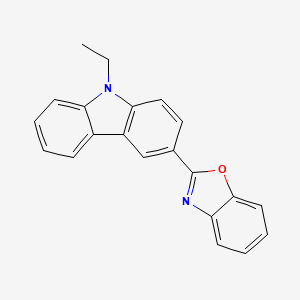
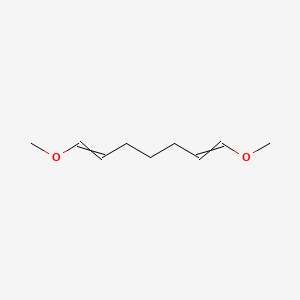
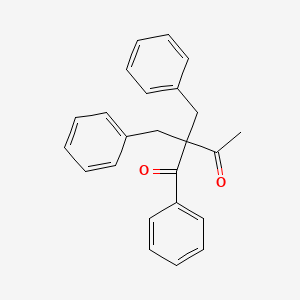

![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)

